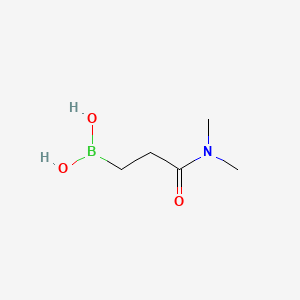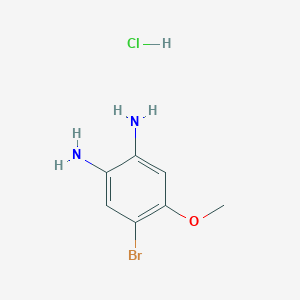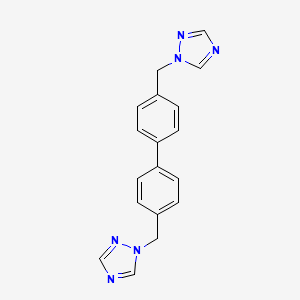
4,4'-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is a compound that features two 1H-1,2,4-triazol-1-yl groups attached to a biphenyl core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromomethylbiphenyl with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, although this is less common.
Substitution: The triazole rings can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole rings .
科学研究应用
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl has several applications in scientific research:
作用机制
The mechanism of action of 4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl varies depending on its application:
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.
Coordination Chemistry: Acts as a ligand that coordinates with metal ions to form stable complexes with unique structural and functional properties.
相似化合物的比较
Similar Compounds
4,4’-Bis(1H-1,2,4-triazol-1-yl)biphenyl: Similar structure but lacks the methylene bridges.
1,4-Bis(1H-1,2,4-triazol-1-ylmethyl)benzene: Contains a benzene core instead of a biphenyl core.
Uniqueness
4,4’-Bis((1H-1,2,4-triazol-1-yl)methyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides additional rigidity and potential for π-π stacking interactions. This structural feature can enhance its performance in applications such as coordination chemistry and materials science .
属性
分子式 |
C18H16N6 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
1-[[4-[4-(1,2,4-triazol-1-ylmethyl)phenyl]phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C18H16N6/c1-5-17(6-2-15(1)9-23-13-19-11-21-23)18-7-3-16(4-8-18)10-24-14-20-12-22-24/h1-8,11-14H,9-10H2 |
InChI 键 |
FRXUKLVVIFSLNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CN2C=NC=N2)C3=CC=C(C=C3)CN4C=NC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


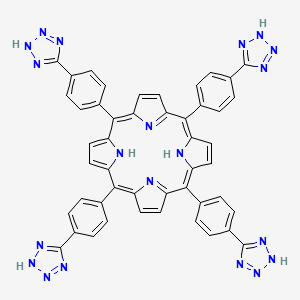
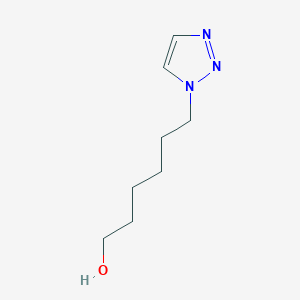
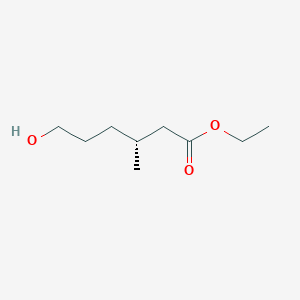




![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)
![1-(Carboxymethyl)-1H-benzo[g]indole-2-carboxylic acid](/img/structure/B11928186.png)

